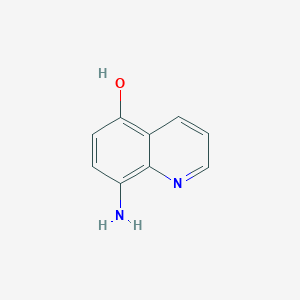

8-Aminoquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 8 Aminoquinolin 5 Ol

Classical and Modern Synthetic Routes to 8-Aminoquinolin-5-ol

Traditional and contemporary synthetic pathways provide a robust toolbox for the preparation of this compound and its related scaffolds. These methods often involve the construction of the quinoline (B57606) core or the functionalization of a pre-existing quinoline structure.

Multi-step Synthesis via Nitration and Subsequent Reduction Pathways

A primary and well-documented method for synthesizing this compound is through a multi-step process that begins with the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. youtube.comlumenlearning.com The most common starting material for this pathway is 8-hydroxyquinoline (B1678124).

The key transformation in this sequence is the catalytic reduction of 5-nitro-8-hydroxyquinoline. This reduction is efficiently carried out using hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically performed in a solvent such as isopropanol (B130326) under reflux conditions. This method is noted for its high yield and the direct precipitation of the product from the reaction mixture, which often eliminates the need for further recrystallization.

The general steps for this synthesis are as follows:

Nitration: 8-hydroxyquinoline is nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-8-hydroxyquinoline.

Reduction: The 5-nitro-8-hydroxyquinoline is dissolved in a suitable solvent like isopropanol.

A Pd/C catalyst is added to the solution.

The mixture is heated to reflux, and hydrazine hydrate is gradually added.

The reaction is maintained at reflux to ensure the complete conversion of the nitro group to an amino group.

The hot reaction mixture is filtered to remove the catalyst.

The filtrate is allowed to cool, leading to the crystallization of this compound as brown-yellow columnar crystals.

| Parameter | Details |

| Starting Material | 5-nitro-8-hydroxyquinoline |

| Solvent | Isopropanol |

| Catalyst | Palladium on carbon (Pd/C) |

| Reducing Agent | Hydrazine hydrate |

| Reaction Temperature | Reflux |

| Product Isolation | Hot filtration and crystallization |

This catalytic transfer hydrogenation is selective for the nitro group, leaving the hydroxyl group at the 8-position intact. While other reduction techniques like catalytic hydrogenation with hydrogen gas or chemical reduction with metal hydrides can be used for related quinoline derivatives, the hydrazine/Pd/C system often provides better selectivity and yield under milder conditions.

Quinoline Formation Reactions: Applications of Skraup and Doebner–Miller Methodologies for Related Scaffolds

The Skraup and Doebner–Miller reactions are cornerstone methods for the construction of the quinoline ring system itself and are applicable to the synthesis of a wide array of quinoline derivatives. scispace.comrroij.comiipseries.orgresearchgate.netrsc.org While not always the most direct route to this compound, they are fundamental in creating substituted quinoline scaffolds that can be further modified.

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene, which also serves as the solvent). iipseries.orgrsc.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to form the quinoline ring. rsc.org For instance, 8-aminoquinoline (B160924) can be used as the starting amine in a Skraup synthesis to produce 1,10-phenanthrolines. iipseries.orgpublish.csiro.au

The Doebner–Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgresearchgate.netrsc.org This method allows for the synthesis of a broader range of substituted quinolines. For example, anilines can react with crotonaldehyde (B89634) to yield 2-methylquinoline (B7769805) derivatives. iipseries.org

These classical reactions, while powerful, often require harsh conditions and can produce byproducts. However, their versatility in creating the core quinoline structure makes them relevant to the synthesis of complex derivatives. rsc.orgrsc.org

Diazotization and Alkali Fusion Techniques in Related 8-Hydroxyquinoline Synthesis

Diazotization and alkali fusion are classical methods primarily used for the synthesis of 8-hydroxyquinoline and its derivatives, which can be precursors to this compound. scispace.comrroij.comresearchgate.net

Diazotization of 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt, is a standard method to introduce a hydroxyl group at the 8-position, yielding 8-hydroxyquinoline. scispace.comrroij.comresearchgate.net This process involves treating 8-aminoquinoline with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt, which is then heated in water to replace the diazonium group with a hydroxyl group.

Alkali fusion of quinoline-8-sulfonic acid is another route to 8-hydroxyquinoline. scispace.comrroij.comresearchgate.net In this high-temperature process, the sulfonic acid group is displaced by a hydroxyl group upon fusion with a strong base like sodium hydroxide.

These methods are crucial for creating the 8-hydroxyquinoline scaffold, which, as mentioned earlier, is a key intermediate in the multi-step synthesis of this compound via nitration and reduction.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgresearchgate.netrsc.orgarabjchem.orgmdpi.com The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like quinolines. researchgate.netarabjchem.org

For instance, the condensation reactions involved in quinoline synthesis, such as the Friedländer synthesis, can be significantly accelerated under microwave irradiation, often in the absence of a solvent or using green solvents like acetic acid. researchgate.net While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles are applicable to its synthetic precursors. For example, reactions that typically require prolonged heating, such as the condensation steps in the Doebner-Miller or Skraup syntheses, could potentially be optimized using microwave technology to improve efficiency and reduce energy consumption. rsc.orgnih.gov

| Synthesis Step | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Several hours to days researchgate.netlibretexts.org | Minutes researchgate.netarabjchem.org |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents frontiersin.orgrsc.org |

| Yield | Variable | Often higher frontiersin.orgresearchgate.net |

Solvent-Free Reaction Environments

Conducting reactions in a solvent-free environment, or "neat," is a key principle of green chemistry. rsc.org This approach reduces the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. Solvent-free reactions can also simplify product isolation and purification, leading to less waste.

The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, frequently in conjunction with microwave irradiation. frontiersin.orgrsc.org For example, the synthesis of quinazolino[4,3-b]quinazolin-8-ones, a related heterocyclic system, has been reported to proceed efficiently under solvent-free microwave conditions. frontiersin.org This suggests that steps in the synthesis of this compound or its precursors could be adapted to solvent-free protocols, particularly solid-state reactions or reactions where one of the reactants is a liquid. The catalytic reduction of 5-nitro-8-hydroxyquinoline, for instance, while typically done in isopropanol, could potentially be explored under solvent-free or minimal-solvent conditions to further enhance its green credentials.

Utilization of Recyclable Catalytic Systems

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of quinoline derivatives, including those related to the 8-aminoquinoline scaffold, recyclable catalytic systems offer a greener alternative to traditional methods. These systems aim to minimize waste, reduce costs, and simplify product purification.

One approach involves the use of coordination polymers as recyclable catalysts. For instance, a cadmium-containing coordination polymer, [Cd(CIA)(phen)2(H2O)]n, has been designed and successfully employed for the N-alkylation of aminoquinolines. bohrium.com This polymer catalyst demonstrated high activity in the reaction of 2-aminoquinoline (B145021) and 8-aminoquinoline with primary alcohols, achieving excellent yields of up to 95%. bohrium.com A significant advantage of this system is the catalyst's stability and recoverability; it can be reused in subsequent reactions without a significant loss of performance. bohrium.com The "borrowing hydrogen" strategy employed in this catalytic cycle represents an efficient and atom-economical approach to forming C-N bonds. bohrium.com

Similarly, a recyclable nickel-containing coordination polymer, Ni-CIA, has been shown to be an effective catalyst for the synthesis of quinoline derivatives through borrowing hydrogen and dehydrogenation reactions. researchgate.net This catalyst also exhibits good stability and can be recovered and reused multiple times. researchgate.net The use of mesoporous materials like MCM-41 as supports for catalysts is another promising strategy. researchgate.net These materials offer high surface areas and tunable pore sizes, which can enhance catalytic activity and facilitate catalyst recycling. researchgate.net For example, nanosized MCM-41 supported protic ionic liquids have been explored for the Friedlander synthesis of quinolines, demonstrating the potential of supported catalytic systems in heterocyclic synthesis. researchgate.net

The table below summarizes key aspects of recyclable catalytic systems used in the synthesis of quinoline derivatives.

| Catalyst System | Type of Reaction | Key Features | Recyclability | Reference |

| [Cd(CIA)(phen)2(H2O)]n | N-alkylation of aminoquinolines | High activity, uses inexpensive alcohols as alkylating agents. | Good recovery and reuse. | bohrium.com |

| Ni-CIA Coordination Polymer | Synthesis of quinoline derivatives | Employs borrowing hydrogen and dehydrogenation strategies. | Can be recovered and reused at least five times. | researchgate.net |

| Nanosized MCM-41 Supported Protic Ionic Liquid | Friedlander synthesis of quinolines | Combines properties of mesoporous materials and ionic liquids. | Enhanced catalyst recovery. | researchgate.net |

Palladium-Catalyzed N-Arylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, and they have been extensively applied in the synthesis of N-arylated compounds. syr.edu In the context of the 8-aminoquinoline scaffold, palladium-catalyzed N-arylation offers a direct method to introduce aryl groups onto the amino functionality, a key step in the synthesis of various derivatives.

8-Aminoquinoline (AQ) itself is a highly effective bidentate directing group in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net This property is harnessed to facilitate various transformations. While direct N-arylation of this compound is a plausible synthetic route, much of the recent research has focused on using the 8-aminoquinoline moiety as an auxiliary to direct C-H activation at other positions. For instance, palladium-catalyzed enantioselective arylation of unactivated β C(sp³)-H bonds of alkyl carboxamides has been achieved using a C5-iodinated 8-aminoquinoline auxiliary. nih.gov

The general mechanism of palladium-catalyzed N-arylation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. syr.edu The choice of ligands, bases, and solvents is crucial for the efficiency and scope of these reactions. syr.edu

The development of one-pot procedures that combine N-arylation with subsequent reactions, such as oxidative coupling, has further expanded the utility of this methodology. For example, a common palladium catalyst can promote both the N-arylation of anilines with aryl triflates and a subsequent oxidative coupling to form carbazoles. rsc.org Such tandem processes allow for the rapid construction of complex molecular frameworks from simple precursors. nih.gov

Derivatization Strategies for Functionalizing the this compound Core

The this compound core serves as a versatile template for the development of new chemical entities through various derivatization strategies. These strategies focus on modifying the core structure by introducing diverse substituents and functional groups to modulate its physicochemical and biological properties.

Introduction of Substituents via Mannich Reactions

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the aminoalkylation of various substrates, including phenolic compounds like 8-hydroxyquinoline, a close analog of this compound. mdpi.com

In the context of the quinoline scaffold, the Mannich reaction allows for the introduction of aminomethyl groups at specific positions. For 8-hydroxyquinoline, the reaction typically occurs at the C7 position. mdpi.comindexcopernicus.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the quinoline. wikipedia.org

While direct examples involving this compound are less common in the provided search results, the principles of the Mannich reaction on the closely related 8-hydroxyquinoline are highly relevant. mdpi.comindexcopernicus.com The reaction conditions are generally mild, and a wide variety of amines can be used, leading to a diverse library of derivatives. mdpi.com For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) and paraformaldehyde yields a hybrid molecule. mdpi.com It is conceivable that the amino group of this compound could also participate in or direct the Mannich reaction, potentially leading to substitution at the C7 position or N-functionalization. The study of the Mannich reaction on 2-aminoquinolin-4(1H)-one demonstrates the reactivity of aminoquinolines in this transformation, where both C3- and N2-substituted products can be formed. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 8-Hydroxyquinoline | Formaldehyde | Various Amines | Aminomethylated 8-hydroxyquinolines | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | Paraformaldehyde | Ciprofloxacin | Hybrid Molecule | mdpi.com |

| 2-Aminoquinolin-4(1H)-one | Paraformaldehyde | Primary/Secondary Amines | Mannich Bases and Pyrimido[4,5-b]quinolin-5-ones | nih.gov |

Formation of Hybrid Structures with Bioactive Moieties (e.g., Melatonin (B1676174) Derivatives, Ciprofloxacin)

A prominent strategy in drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. This approach aims to develop multifunctional agents that can interact with multiple biological targets. The 8-aminoquinoline scaffold has been successfully used as a platform for the synthesis of such hybrids.

Melatonin Derivatives: Hybrid molecules incorporating 8-aminoquinoline and melatonin have been designed and synthesized. amegroups.cnamegroups.orgnih.govresearchgate.netnih.gov Melatonin is a neurohormone with known neuroprotective properties. amegroups.cn The synthesis of these hybrids typically involves creating a linker between the 8-aminoquinoline core and the melatonin moiety. researchgate.net The resulting 8-aminoquinoline-melatonin hybrids have been evaluated for various biological activities. amegroups.cnnih.gov For example, compounds a3 and c1, from a synthesized series, were found to specifically chelate with copper ions. nih.gov

Ciprofloxacin Hybrids: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. encyclopedia.pubnih.gov Hybridization of quinoline derivatives with ciprofloxacin aims to generate new compounds with enhanced or novel antimicrobial properties. mdpi.comencyclopedia.pubnih.gov The synthesis of these hybrids can be achieved through various chemical reactions. For instance, a 1,2,3-triazole linker has been used to connect quinoline derivatives with ciprofloxacin. encyclopedia.pub Another approach involves the Mannich reaction, where 5-chloro-8-hydroxyquinoline is reacted with ciprofloxacin and paraformaldehyde to form a direct linkage. mdpi.com These hybrid structures have shown promising activities against both Gram-positive and Gram-negative bacteria. mdpi.comencyclopedia.pub The rationale behind this strategy is that the hybrid may overcome resistance mechanisms or exhibit synergistic effects. encyclopedia.pubnih.gov

| Bioactive Moiety | Linkage Strategy | Resulting Hybrid | Potential Application | References |

| Melatonin | Various Linkers | 8-Aminoquinoline-Melatonin Hybrids | Multifunctional agents for neurodegenerative diseases | amegroups.cnamegroups.orgnih.govresearchgate.netnih.gov |

| Ciprofloxacin | 1,2,3-Triazole Linker, Mannich Reaction | 8-Aminoquinoline-Ciprofloxacin Hybrids | Antimicrobial agents | mdpi.comencyclopedia.pubnih.govd-nb.info |

Glycoconjugation Strategies for Scaffold Modification

Glycoconjugation, the covalent attachment of carbohydrate moieties to other molecules, is a widely used strategy to improve the pharmacokinetic properties of compounds, such as solubility and bioavailability. mdpi.comnih.govresearchgate.net This approach has been applied to the 8-aminoquinoline scaffold to create novel derivatives. mdpi.comnih.gov

The synthesis of 8-aminoquinoline glycoconjugates often employs "click chemistry," specifically the copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring that links the 8-aminoquinoline core to a sugar unit. mdpi.com To achieve this, the 8-aminoquinoline derivative is functionalized with either a propargyl or an azide (B81097) group, and the sugar moiety is functionalized with the corresponding reactive partner. mdpi.com

In one study, 8-aminoquinoline derivatives were functionalized through the amino group and linked to D-glucose or D-galactose derivatives. nih.gov The resulting glycoconjugates were evaluated for their biological activity. nih.gov It was hypothesized that replacing the 8-hydroxyquinoline core with 8-aminoquinoline could improve the selectivity of the compounds. mdpi.comnih.gov Indeed, two of the synthesized glycoconjugates demonstrated improved selectivity for cancer cells over healthy cells compared to their 8-hydroxyquinoline counterparts. nih.gov This highlights the potential of glycoconjugation to modulate the biological profile of 8-aminoquinoline derivatives. mdpi.comnih.govresearchgate.net

| Quinoline Core | Sugar Moiety | Linker Type | Synthetic Method | Key Finding | References |

| 8-Aminoquinoline | D-glucose, D-galactose | 1,2,3-Triazole | CuAAC ("Click Chemistry") | Improved selectivity for cancer cells. | mdpi.comnih.gov |

| 8-Hydroxyquinoline | Various Sugars | 1,2,3-Triazole | CuAAC ("Click Chemistry") | Enhanced pharmacokinetic parameters. | mdpi.comresearchgate.netresearchgate.net |

Sulfonylation Reactions for Derivative Synthesis

Sulfonylation, the introduction of a sulfonyl group (-SO₂R) into a molecule, is a valuable transformation for creating derivatives with diverse properties. thieme-connect.com The resulting sulfonamides are important functional groups in medicinal chemistry. thieme-connect.com

For the 8-aminoquinoline scaffold, sulfonylation can occur at different positions. Copper-catalyzed C5-H sulfonylation of 8-aminoquinolines has been achieved using sodium sulfinates as the sulfonylating agent. researchgate.net This method provides a direct way to functionalize the C5 position of the quinoline ring. Another approach involves the use of 5-chloro-8-aminoquinoline as a directing group to achieve copper-catalyzed ortho-sulfonylation of other aromatic rings. sioc-journal.cn

Furthermore, a simple and mild protocol for the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has been developed. nih.gov This reaction proceeds in air and exhibits excellent substrate tolerance, including for aliphatic sulfonyl chlorides, affording the desired products in moderate to good yields. nih.gov In a related study, 5-amino-7-bromoquinolin-8-ol (B11873180) was reacted with various sulfonyl chlorides to produce 5-amino-7-bromoquinolin-8-yl sulfonates. mdpi.com These examples demonstrate the versatility of sulfonylation reactions for modifying the 8-aminoquinoline core and generating a wide range of derivatives. researchgate.netsioc-journal.cnnih.govmdpi.com

| Reaction Type | Reagents | Position of Sulfonylation | Catalyst | Key Features | References |

| C5-H Sulfonylation | 8-Aminoquinolines, Sodium Sulfinates | C5 of quinoline ring | Copper | Direct functionalization of C5-H bond. | researchgate.net |

| Sulfonylation of Amides | 8-Aminoquinoline amides, Sulfonyl Chlorides | Not specified on quinoline ring | Copper(I) | Mild conditions, proceeds in air, good substrate tolerance. | nih.gov |

| ortho-Sulfonylation | Aryl compounds with 5-chloro-8-aminoquinoline directing group, Sodium Arylsulfites | ortho-position of the aryl substrate | Copper | High functional group tolerance, wide substrate scope. | sioc-journal.cn |

| Sulfonate Ester Formation | 5-Amino-7-bromoquinolin-8-ol, Sulfonyl Chlorides | 8-OH group | None (base-mediated) | Synthesis of sulfonate esters. | mdpi.com |

Schiff Base Formation with Aldehydes

The synthesis of Schiff bases from this compound (also known as 5-amino-8-hydroxyquinoline) involves the condensation reaction between its primary amino group and an aldehyde. This reaction is a well-established method for forming an azomethine or imine group (-C=N-). Research indicates that this condensation can proceed directly without the need to protect the hydroxyl group at the 5-position. The amino group possesses sufficient nucleophilicity to react with the carbonyl carbon of the aldehyde, typically under reflux conditions and sometimes with acid catalysis, to form the corresponding N-substituted imine.

Detailed research findings demonstrate the successful synthesis of a variety of Schiff bases from this compound and different aldehydes. For instance, the condensation with various substituted and unsubstituted aromatic aldehydes has been reported to yield a series of 5-(benzylideneamino)quinolin-8-ol derivatives. derpharmachemica.com The reaction is generally carried out by refluxing the two reactants in a suitable solvent, such as methanol. researchgate.net

One study outlines a general procedure where 5-amino-8-hydroxy quinoline is reacted with various aromatic or aliphatic aldehydes to produce the target Schiff bases. researchgate.net Another research effort specifically synthesized 5-((4-(trifluoromethyl)benzylidene)amino)quinolin-8-ol as a Schiff base intermediate, which was then used in subsequent reactions. sphinxsai.com This was achieved by reacting 5-amino-8-hydroxy quinoline with 4-(trifluoromethyl)benzaldehyde. sphinxsai.com

The reaction conditions and the substituents on the aldehyde can influence the reaction yield and the properties of the resulting Schiff base. A Chinese patent also confirms that 5-amino-8-hydroxyquinoline is a common starting material for forming Schiff bases through reactions with a series of aromatic aldehydes to create larger conjugated systems. google.com

The following tables summarize representative examples of Schiff base formation using this compound.

Table 1: Synthesis of 5-(substituted-benzylideneamino)quinolin-8-ol Derivatives This table presents data on the condensation of this compound with various substituted benzaldehydes.

| Aldehyde Reactant | Resulting Schiff Base | Solvent | Conditions | Reference |

| 4-Substituted Benzaldehydes | 5-(benzylideneamino)quinolin-8-ol derivatives | Not Specified | Condensation | derpharmachemica.com |

| 4-(Trifluoromethyl)benzaldehyde | 5-((4-(trifluoromethyl)benzylidene)amino)quinolin-8-ol | Dioxane | Room Temp, Stirring | sphinxsai.com |

| Various (un)substituted aromatic aldehydes | 5-(4-(un) substituted benzylideneamino) quinoline-8-ol | Methanol | Reflux with H₂SO₄ catalyst | researchgate.net |

Table 2: Synthesis of 5-(phenylethylideneamino)quinolin-8-ols This table details the reaction with other types of aldehydes to form corresponding Schiff bases.

| Aldehyde Reactant | Resulting Schiff Base | Solvent | Conditions | Reference |

| (Un)substituted aliphatic aldehydes | 5-[2-methyl/(un)substituted phenylethylideneamino]quinolin-8-ols | Methanol | Reflux with H₂SO₄ catalyst | researchgate.net |

Advanced Chemical Reactivity and Mechanistic Investigations of 8 Aminoquinolin 5 Ol

Intrinsic Reaction Pathways and Transformations

The reactivity of 8-Aminoquinolin-5-ol is governed by the interplay between the electron-rich benzene (B151609) ring, the electron-deficient pyridine (B92270) ring, and the nucleophilic amino and hydroxyl substituents. These features allow for a range of chemical transformations.

Oxidation Reactions, Including Quinoline (B57606) N-oxide Formation

This compound is susceptible to oxidation, a reaction that can be influenced by the presence of certain metal ions. A significant oxidation pathway for quinoline derivatives is the formation of quinoline N-oxides. This transformation involves the oxidation of the nitrogen atom within the pyridine ring. The hydroxylated metabolites of related 8-aminoquinoline (B160924) compounds, such as primaquine (B1584692), are known to readily oxidize under physiological conditions. researchgate.net In the case of this compound, oxidation can also potentially lead to the formation of quinone-like structures, particularly under strong oxidizing conditions, due to the presence of the hydroxyl group. vulcanchem.com Common oxidizing agents used for quinoline derivatives include potassium permanganate (B83412) and chromium trioxide.

Reduction Reactions of Functional Groups

While this compound itself contains reducible functional groups, the most documented reduction reaction associated with this compound is its own synthesis from a nitro precursor. The principal and most efficient method for preparing this compound is the catalytic reduction of 5-nitro-8-hydroxyquinoline. This process typically employs a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction selectively reduces the nitro group at the 5-position to an amino group without affecting the hydroxyl group at the 8-position. Alternative reduction techniques explored for related quinoline derivatives include catalytic hydrogenation with hydrogen gas or chemical reduction using metal hydrides like sodium borohydride, although these may require more stringent conditions or offer lower selectivity.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system generally undergoes electrophilic substitution on the benzene ring (positions 5 and 8) and nucleophilic substitution on the pyridine ring (positions 2 and 4). tutorsglobe.com In this compound, the presence of the powerful electron-donating amino and hydroxyl groups significantly activates the benzene portion of the molecule towards electrophilic attack.

For instance, a study on a related 8-aminoquinoline amide demonstrated a highly efficient and selective copper-promoted bromination at the C5-position using an alkyl bromide as the bromine source. beilstein-journals.org This suggests that the position adjacent to the amino group is highly susceptible to electrophilic substitution. beilstein-journals.org This reactivity is consistent with the electronic properties of the substituents, which direct incoming electrophiles to ortho and para positions. beilstein-journals.org

Nucleophilic substitution reactions on this compound are less specific in the literature but are expected to follow the general pattern for quinolines, targeting the electron-deficient positions 2 and 4. tutorsglobe.com Reactions like the Chichibabin reaction, which involves amination with potassium amide, typically occur at the C-2 position of the quinoline ring. tutorsglobe.com

Table 1: Summary of Intrinsic Reaction Pathways for this compound

| Reaction Type | Description | Key Reagents/Conditions | Typical Product(s) |

|---|---|---|---|

| Oxidation | Oxidation of the pyridine nitrogen. | Oxidizing agents (e.g., mCPBA). | Quinoline N-oxide. mdpi.com |

| Reduction | Reduction of a precursor to form the title compound. | 5-nitro-8-hydroxyquinoline, Hydrazine hydrate, Pd/C. | This compound. |

| Electrophilic Substitution | Substitution on the activated benzene ring. | Electrophiles (e.g., Br+ source), Cu-catalyst. beilstein-journals.org | C5-substituted derivatives. beilstein-journals.org |

| Nucleophilic Substitution | Substitution on the electron-deficient pyridine ring. | Nucleophiles (e.g., KNH2). tutorsglobe.com | C2 or C4-substituted derivatives. tutorsglobe.com |

Auxiliary-Directed C-H Functionalization with 8-Aminoquinoline Moiety

The 8-aminoquinoline (8-AQ) moiety is a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions. nih.govrsc.orgwikipedia.orgnih.gov Its ability to form a stable five-membered cyclometalated intermediate via N,N'-chelation is crucial for bringing the metal catalyst into proximity with specific C-H bonds, enabling their selective activation. rsc.orgpkusz.edu.cn This strategy has been extensively used in nickel-catalyzed reactions to functionalize otherwise inert C(sp³)–H bonds. nih.gov

Nickel-Catalyzed C(sp3)-H Arylation Mechanisms

The nickel-catalyzed direct arylation of aliphatic C(sp³)–H bonds in amides containing the 8-aminoquinoline directing group is a significant transformation. nih.gov Mechanistic investigations suggest the reaction likely proceeds through a Ni(II)/Ni(IV) catalytic cycle rather than a Ni(0)/Ni(II) pathway. nih.govresearchgate.net

The catalytic cycle is proposed to initiate with the coordination of the 8-AQ-containing substrate to a Ni(II) species. mdpi.com This is followed by a base-assisted deprotonation of the amide nitrogen to form an anionic ligand precursor, which then binds to the nickel center. mdpi.comchemrxiv.org The key C–H activation step occurs from this Ni(II) complex, often involving paramagnetic species, to form a five-membered nickelacycle intermediate. chemrxiv.orgacs.orgchemrxiv.org Deuterium labeling experiments have indicated that this C-H bond cleavage can be a fast and reversible step. nih.gov

Following C-H activation, oxidative addition of an aryl halide to the nickelacycle generates a high-valent Ni(IV) intermediate. nih.govresearchgate.net The final step is the C-C bond-forming reductive elimination from the Ni(IV) center, which releases the arylated product and regenerates the active Ni(II) catalyst, thus closing the catalytic loop. researchgate.net

Influence of Reaction Conditions and Additives on Catalytic Performance (e.g., Base Effects, Phosphine (B1218219) Additives)

The efficiency and outcome of nickel-catalyzed C-H functionalization are highly dependent on the reaction conditions, particularly the choice of base and the presence of additives like phosphine ligands.

Base Effects: The selection of the base is critical for catalytic performance. While sodium carbonate (Na₂CO₃) is a commonly used base, detailed mechanistic studies have revealed it can be detrimental to the reaction. acs.orgchemrxiv.org With Na₂CO₃, the rate-determining step can become the deprotonation of the 8-aminoquinoline amide and its subsequent binding to the nickel center. chemrxiv.orgacs.org Furthermore, the carbonate anion can form a stable, off-cycle Ni(II) resting state that hinders catalysis. acs.orgchemrxiv.org In contrast, using a stronger base like sodium tert-butoxide (NaOᵗBu) significantly improves catalytic turnover and allows the reaction to proceed under milder conditions. acs.orgchemrxiv.org This stronger base can even render other additives, such as carboxylic acids and phosphines, unnecessary. acs.orgchemrxiv.org

Table 2: Influence of Additives on Nickel-Catalyzed C(sp³)-H Arylation

| Additive Type | Example | Observed Effect | Source |

|---|---|---|---|

| Base | Sodium Carbonate (Na₂CO₃) | Can hinder catalysis by forming off-cycle resting states; deprotonation may become rate-limiting. | chemrxiv.orgacs.orgchemrxiv.org |

| Base | Sodium tert-Butoxide (NaOᵗBu) | Improves catalytic performance, allows for milder conditions, and can eliminate the need for other additives. | acs.orgchemrxiv.org |

| Ligand | Phosphines (e.g., PPh₃, PⁱBu₃) | Can accelerate C-H activation and promote the reaction; involved in forming key intermediates. | chemrxiv.orgacs.orgacs.org |

Elucidation of Catalyst Resting States and Key Intermediates

The 8-aminoquinoline (AQ) moiety, a core component of this compound, is a highly effective bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. Mechanistic studies have focused on identifying the catalyst's resting state and key intermediates to understand reaction pathways and optimize catalytic performance.

In nickel-catalyzed C(sp³)–H arylation, investigations have revealed that the catalyst resting state can be complex and influenced by reaction additives. chemrxiv.org When sodium carbonate (Na₂CO₃) is used as a base, it can lead to the formation of a deleterious, NMR-inactive low-energy off-cycle resting state, which hinders catalysis. chemrxiv.org In these systems, the deprotonation of the 8-aminoquinoline amide and its subsequent binding to the nickel center appear to be the rate-determining step. chemrxiv.org A proposed intermediate and potential resting state in some Ni-catalyzed C-H functionalizations is a paramagnetic carboxylate complex, such as [AQpiv]Ni(O₂CtBu), although this has proven difficult to isolate and fully characterize. chemrxiv.org

For palladium-catalyzed C-H functionalization, a dimeric palladium species has been proposed as the resting state, though not the active catalyst. nih.gov Further computational studies have explored various amide-bridged Pd(II) dimers, suggesting that the quinoline ring of the directing group plays a promotional role in the catalytic activity. nih.gov

In the context of ruthenium-catalyzed reactions, a Ru(I) dimer has been identified as the catalyst resting state in certain transformations. utexas.edu This dimer can react with water to release carbon dioxide and form a Ru(II)-hydride monomer, which is a key species in the catalytic cycle. utexas.edu

Studies on cobalt-catalyzed C-H functionalization reactions using the 8-aminoquinoline directing group have hypothesized that Co(III) complexes are key reaction intermediates, owing to the ability of the aminoquinoline ligand to stabilize metals in high oxidation states. mdpi.com In some instances, a five-membered Co(III) intermediate has been successfully identified by high-resolution mass spectrometry, validating its involvement in the reaction mechanism. mdpi.com

Table 1: Proposed Catalytic Resting States and Intermediates in 8-Aminoquinoline (AQ) Directed C-H Functionalization

| Metal Catalyst | Proposed Resting State / Intermediate | Role/Observation | Source(s) |

|---|---|---|---|

| Nickel (Ni) | Carbonate-bound Ni(II) species | Deleterious, off-cycle resting state | chemrxiv.org |

| Paramagnetic [AQpiv]Ni(O₂CtBu) | Proposed intermediate and resting state | chemrxiv.org | |

| Palladium (Pd) | Dimeric Palladium species | Proposed resting state (not active catalyst) | nih.gov |

| Ruthenium (Ru) | Ru(I) dimer | Identified resting state, precursor to active Ru(II)-hydride | utexas.edu |

| Cobalt (Co) | Five-membered Co(III) complex | Identified key intermediate | mdpi.com |

Intermolecular Interactions and Complexation Studies

The nitrogen atoms of the 8-aminoquinoline framework—both the quinoline ring nitrogen and the exocyclic amino group—allow for complex intermolecular interactions, particularly proton transfer and hydrogen bonding with acidic molecules. Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into these phenomena.

A theoretical study on the interaction between 5-aminoquinoline (B19350), an isomer of this compound, and the strong acid picric acid (PA) demonstrates the formation of a stable complex driven by proton transfer hydrogen bonding. researchgate.net DFT calculations show that a proton is transferred from the hydroxyl group of picric acid to the quinoline nitrogen of the 5-aminoquinoline molecule. researchgate.net This creates a strong N⁺-H···O⁻ hydrogen bond, which is the primary stabilizing interaction in the resulting complex. The calculated binding energy (ΔE) for the complex formation is significant, indicating a strong interaction. researchgate.net

Table 2: Theoretical Hydrogen Bonding Parameters for 5-Aminoquinoline-Picric Acid (5AQ-PA) Complex Data from a theoretical study on an isomer of the subject compound.

| Medium | H-bond Length (d O···H / Å) | H-bond Length (d N-H / Å) | H-bond Distance (d O···N / Å) | H-bond Angle (∠N-H···O / °) | Binding Energy (ΔE / kcal mol⁻¹) | Source |

|---|---|---|---|---|---|---|

| Gas Phase | 1.789 | 1.040 | 2.651 | 137.60 | -22.37 | researchgate.net |

| Chloroform | 1.794 | 1.039 | 2.655 | 137.50 | -31.32 | researchgate.net |

Similar studies involving 8-aminoquinoline and other acids, such as chloranilic acid, further confirm the propensity for proton transfer. DFT calculations on the 8-aminoquinoline-chloranilic acid complex show the formation of N⁺-H···O⁻ hydrogen bonds. nih.gov The electronic properties calculated for this complex, including the HOMO-LUMO energy gap, provide a theoretical basis for understanding its stability and potential charge-transfer characteristics. nih.gov Experimental work with 4,5-dichlorophthalic acid and 8-aminoquinoline has structurally confirmed the formation of 1:1 proton-transfer compounds, where the proton resides on the quinoline nitrogen, leading to one-dimensional hydrogen-bonded chain structures in the solid state. nih.gov

Table 3: Calculated Parameters for the 8-Aminoquinoline-Chloranilic Acid Proton Transfer Complex

| Parameter | Value | Source |

|---|---|---|

| HOMO Energy | -5.468 eV | nih.gov |

| LUMO Energy | -3.328 eV | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 2.140 eV | nih.gov |

These theoretical and experimental findings collectively illustrate that the quinoline nitrogen of the 8-aminoquinoline scaffold is a primary site for protonation by acidic compounds, leading to stable complexes governed by strong hydrogen bonds.

Coordination Chemistry and Metal Complexation of 8 Aminoquinolin 5 Ol

Ligand Characteristics and Chelation Modes

Bidentate Chelating Behavior through Nitrogen and Oxygen Donor Atoms

8-Aminoquinolin-5-ol functions as a bidentate chelating agent, meaning it can form two bonds with a central metal ion. unimi.itasianpubs.org This coordination occurs through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. asianpubs.org The deprotonation of the phenolic hydroxyl group, in conjunction with the nearby heterocyclic nitrogen, gives 8-hydroxyquinoline (B1678124) and its derivatives a strong bidentate character. This allows for the formation of stable complexes with a wide array of transition metal and lanthanide cations.

The formation of these metal chelates can happen rapidly at room temperature. The ligand displaces a hydrogen atom from its hydroxyl group and binds to the metal ion via both the oxygen and nitrogen atoms. researchgate.net This bidentate chelation is a common feature among 8-hydroxyquinoline derivatives and is crucial to their ability to form stable metal complexes. asianpubs.org

Ditopic Nature of the Ligand in Metal Ion Binding

In addition to its bidentate capabilities, this compound can exhibit a ditopic nature in its coordination with metal ions. This means the ligand can potentially bind to more than one metal center, leading to the formation of multinuclear complexes. Spectroscopic titration studies have revealed that due to this ditopic character, various coordination ratios between the metal ion and the ligand can be observed, including 1:2, 1:1, and 3:2. researchgate.net This versatility in binding modes allows for the construction of more complex supramolecular structures.

Factors Influencing Chelation Ability and Thermodynamic Stability of Complexes

The stability of the metal complexes formed with this compound is influenced by several key factors. The inherent properties of the central metal ion, such as its charge and size, play a significant role. unacademy.com Generally, metal cations with a higher oxidation state form more stable complexes. unacademy.com Furthermore, a smaller size of the metal cation typically leads to increased stability of the resulting complex. unacademy.com

Synthesis and Structural Elucidation of Metal Complexes

Complexes with Transition Metal Ions (e.g., Zn(II), Cd(II), Co(III), Cu(II), Ni(II), Fe(II), Mn(II), Mg(II), Hg(II))

This compound and its derivatives have been successfully used to synthesize a wide variety of complexes with numerous transition metal ions. The synthesis of these complexes often involves the reaction of the ligand with a corresponding metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent. asianpubs.orgbendola.comacs.org

For instance, complexes of a Schiff base derived from 8-aminoquinoline (B160924) have been prepared with Co(II), Ni(II), Cu(II), and Zn(II). bendola.com Similarly, another study details the synthesis of complexes of an 8-hydroxyquinoline-sulfonamide hybrid with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). asianpubs.org The synthesis of new essential metal mononuclear complexes of Zn(II) and Fe(II) has also been reported. mdpi.com Furthermore, the coordination of 8-aminoquinoline derivatives with Mg(II) and Hg(II) has been investigated. researchgate.net The resulting metal complexes are typically characterized using a range of physicochemical and spectroscopic techniques to confirm their composition and structure. bendola.comacs.orgfrontiersin.org

Interactive Data Table: Synthesized Metal Complexes of this compound Derivatives

| Metal Ion | Derivative of this compound | Reference |

| Zn(II) | 8-hydroxyquinoline-sulfonamide hybrid | asianpubs.org |

| Cd(II) | Not specified in provided text | |

| Co(III) | Not specified in provided text | |

| Cu(II) | 8-hydroxyquinoline-sulfonamide hybrid | asianpubs.org |

| Ni(II) | 8-hydroxyquinoline-sulfonamide hybrid | asianpubs.org |

| Fe(II) | 8-hydroxyquinoline-sulfonamide hybrid | asianpubs.org |

| Mn(II) | 8-hydroxyquinoline-sulfonamide hybrid | asianpubs.org |

| Mg(II) | 5-(bis(pyridin-2-ylmethyl)amino)quinolin-8-ol | researchgate.net |

| Hg(II) | 5-(bis(pyridin-2-ylmethyl)amino)quinolin-8-ol | researchgate.net |

Coordination Geometries (e.g., Octahedral, Square-Pyramidal, Seven-Coordinate)

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. wikipedia.orguomustansiriyah.edu.iq Complexes derived from this compound and its analogs can adopt various coordination geometries, largely dependent on the coordination number of the central metal ion and the nature of the ligands involved.

Octahedral geometry , where six ligands surround the metal ion, is one of the most common arrangements. numberanalytics.comwikipedia.org For example, some Mn(II), Ni(II), and Fe(II) complexes of an 8-hydroxyquinoline derivative have been found to possess a distorted octahedral geometry. asianpubs.org

Square-pyramidal geometry is characterized by five ligands, with four in a basal plane and one in an apical position. numberanalytics.comlibretexts.org A Cu(II) complex with a 2-chloroquinoline-3-carbaldehyde (B1585622) derived ligand was proposed to have a distorted square pyramidal geometry. frontiersin.org

Seven-coordinate geometries are less common but are observed, particularly with larger metal ions. libretexts.org While specific examples with this compound are not detailed in the provided sources, the existence of seven-coordinate complexes with geometries such as pentagonal bipyramidal, capped octahedral, and capped trigonal prismatic is well-established in coordination chemistry. libretexts.orgroaldhoffmann.com The flexibility of the 8-aminoquinoline scaffold allows for the potential formation of such higher-coordination number complexes under appropriate conditions.

Interactive Data Table: Coordination Geometries of Metal Complexes

| Coordination Geometry | Example Metal Complex | Reference |

| Octahedral | Mn(II), Ni(II), Fe(II) complexes of an 8-hydroxyquinoline derivative | asianpubs.org |

| Square-Pyramidal | Cu(II) complex with a 2-chloroquinoline-3-carbaldehyde derived ligand | frontiersin.org |

| Seven-Coordinate | General possibility for larger metal ions | libretexts.orgroaldhoffmann.com |

Supramolecular Architectures: Formation of Dimer, Trimer, and Tetramer Metalloquinolates

The ability of quinoline-based ligands to form complex supramolecular structures with metal ions is a cornerstone of their chemistry. These architectures are governed by a combination of coordinative bonds with the metal center and non-covalent interactions, such as hydrogen bonding and π-π stacking. recercat.cat While the broader class of 8-hydroxyquinoline (8-HQ) derivatives has been noted for constructing various supramolecular frameworks, including dimers and trimers, specific documented examples of this compound forming such distinct dimer, trimer, or tetramer metalloquinolates are not extensively detailed in the reviewed literature. mdpi.com

However, the foundational principles of their formation can be understood from related structures. For instance, 5-aminomethyl-8-hydroxyquinoline has been synthesized as a scaffold specifically to generate dimer, trimer, and tetramer metalloquinolates. researchgate.net The parent compound, 8-aminoquinoline (8-AQ), is recognized for its excellent features in supramolecular chemistry. recercat.cat Its amino group can coordinate to a metal while also participating in hydrogen-bonding, and the aromatic system provides a platform for π-π stacking interactions, which together control the assembly of larger networks. recercat.cat

Studies on 8-aminoquinoline complexes with metals like Mn(II), Cu(II), and Cd(II) show the formation of extended one-dimensional (1D) and two-dimensional (2D) supramolecular networks. recercat.catrsc.org These networks are stabilized by the cooperative effect of hydrogen bonds and π-π stacking, which are essential for the formation and stability of the crystalline materials. recercat.cat For example, complexes of 8-aminoquinoline with Hg(II) halides form 1D and 2D networks where hydrogen bonds, halogen bonds, and π-π stacking are crucial in generating the higher-dimensional structures. rsc.org The formation of trimeric Zn(II) 8-hydroxyquinolinates has also been reported, indicating that such higher-order assemblies are possible within this family of compounds. mdpi.com This suggests a strong potential for this compound to participate in similar supramolecular assemblies, even if specific dimer, trimer, and tetramer structures have not been explicitly characterized.

Comparative Coordination Behavior

The coordination behavior of this compound is best understood by comparing it with its parent compounds and analogs, particularly the extensively studied 8-hydroxyquinoline. The introduction of the amino group at the 8-position significantly alters the electronic properties and, consequently, the chelation behavior of the quinoline scaffold.

Ligand Selectivity and Affinity towards Specific Metal Ions

This compound, like its parent 8-aminoquinoline, acts as a bidentate chelating ligand, using the nitrogen atoms of the heterocyclic ring and the exocyclic amino group to form coordination complexes with metal ions. mdpi.com Research indicates that 8-aminoquinoline derivatives exhibit notable selectivity in their binding to metal ions.

Studies have shown that while 8-hydroxyquinoline is a powerful but often non-selective chelator for a multitude of transition metal ions, 8-aminoquinoline demonstrates a greater selective coordination ability. nih.govrroij.com This enhanced selectivity is particularly evident towards copper ions (Cu²⁺). For instance, certain derivatives of bis-8-aminoquinoline have been reported to selectively chelate Cu²⁺ ions, with only weak or undetectable complexation with zinc ions (Zn²⁺). nih.govamegroups.cn This suggests a higher affinity for copper. Other research on the broader class of 8-amidoquinoline derivatives confirms their excellent coordination with various cations including Cu²⁺, Zn²⁺, Cd²⁺, and Fe³⁺. nih.gov The selectivity and binding affinity are influenced by the electron-donating effects of the amino group.

Distinctions in Chelating Ability and Complex Stability between this compound and 8-Hydroxyquinoline Ligands

A key distinction between 8-aminoquinoline-based ligands and 8-hydroxyquinoline-based ligands lies in the stability of the metal complexes they form. While 8-hydroxyquinoline is known to form highly stable complexes with a wide range of transition metals, 8-aminoquinoline tends to form less stable complexes. nih.govamegroups.cn

The presence of two appropriately oriented nitrogen atoms in 8-aminoquinoline allows it to act as a bidentate (N,N') chelating ligand, forming thermodynamically stable coordination complexes. mdpi.com However, the 8-hydroxyquinoline ligand, which coordinates through a nitrogen and an oxygen atom (N,O⁻ donor set), generally forms more robust complexes. mdpi.com This is attributed to the deprotonation of the phenolic hydroxyl group upon chelation, which typically results in stronger bonding. asianpubs.org

Despite the lower stability of its monomeric complexes, modifications to the 8-aminoquinoline structure can significantly enhance its chelating power. For example, creating bis-8-aminoquinoline structures (linking two 8-aminoquinoline units) has been shown to dramatically increase their chelating ability with Cu²⁺ ions, achieving a maximum log K_aff value of 17.9. nih.govamegroups.cn This is a significant improvement, designed to overcome the inherent instability of the simpler metal-aminoquinoline complexes. nih.gov In contrast, linking two 8-hydroxyquinoline units can increase the chelating ability for Cu²⁺ and Zn²⁺ by a factor of 10⁴–10⁶. nih.govamegroups.cn

The table below summarizes the general comparative features of the two ligand types based on available research.

| Feature | 8-Aminoquinoline Ligands | 8-Hydroxyquinoline Ligands |

| Donor Atoms | Nitrogen, Nitrogen (N,N') | Nitrogen, Oxygen (N,O⁻) |

| Selectivity | Higher selectivity, particularly for Cu²⁺. nih.govamegroups.cn | Broad, less selective for many transition metals. nih.govrroij.com |

| Complex Stability | Forms comparatively less stable metal complexes. nih.govamegroups.cn | Forms highly stable metal complexes. nih.govrroij.com |

| Chelating Ability | Can be greatly improved by creating multimeric structures (e.g., bis-8-aminoquinoline). nih.gov | Inherently strong chelator; can be further enhanced. nih.govamegroups.cn |

This difference in stability and selectivity is a critical factor in the design of metal-ion modulators for various applications. While 8-hydroxyquinoline's lack of selectivity can be a limitation, the greater selectivity of 8-aminoquinoline, despite its lower complex stability, presents a different set of advantages and challenges for chemists. nih.gov

Theoretical and Computational Chemistry Studies of 8 Aminoquinolin 5 Ol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in a molecule dictates its chemical and physical properties. Computational analysis provides a detailed picture of this electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. For derivatives of 8-aminoquinoline (B160924), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular geometries in the gaseous phase. nih.govresearchgate.netresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. While specific DFT studies exclusively on 8-Aminoquinolin-5-ol are not widely published, analyses of closely related Schiff bases derived from 5-substituted-8-aminoquinolines provide a reliable model for its expected structural parameters. researchgate.netresearchgate.net The optimization process involves finding the minimum energy conformation, which is essential for all subsequent computational analyses. bendola.com

Table 1: Representative Optimized Geometrical Parameters for an 8-Aminoquinoline Derivative This table presents typical data obtained from DFT calculations for a related quinoline (B57606) structure to illustrate the outputs of such an analysis.

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

|---|---|---|---|

| Bond Length | C5-O | - | ~1.36 Å |

| Bond Length | C8-N | - | ~1.37 Å |

| Bond Angle | C4-C5-C6 | - | ~120.5° |

| Bond Angle | C7-C8-N | - | ~121.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nist.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. wikipedia.org For derivatives of 8-aminoquinoline, the HOMO is typically localized over the quinoline ring and the amino group, while the LUMO is distributed across the aromatic system. researchgate.netresearchgate.net The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on the quinoline framework is expected to raise the HOMO energy level and potentially lower the LUMO, thus narrowing the energy gap and enhancing reactivity. pku.edu.cn Computational studies on related compounds have successfully correlated calculated HOMO-LUMO gaps with observed electronic transitions and reactivity patterns. nankai.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives Data from related compounds demonstrating typical FMO energy values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| bis-Schiff base of 5-nitro-8-aminoquinoline | -6.45 | -3.13 | 3.32 | researchgate.netresearchgate.net |

| Carbazole-Benzothiadiazole Derivative | -5.41 | -2.90 | 2.51 | nankai.edu.cn |

Mulliken atomic charge analysis provides a method for estimating the partial charge on each atom within a molecule, offering insights into its electronic distribution. irjweb.com For this compound, this analysis would predict significant negative charges on the highly electronegative nitrogen and oxygen atoms, making them sites for electrophilic attack. Conversely, adjacent carbon and hydrogen atoms would likely carry partial positive charges. irjweb.comgoettingen-research-online.de

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and their Role in Reactivity

Thermodynamic and Kinetic Insights from Computational Models

Computational models are invaluable for exploring the thermodynamics and kinetics of chemical reactions, providing data that can be difficult to obtain experimentally.

Theoretical calculations can accurately predict thermodynamic quantities such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG) for chemical reactions. savemyexams.comlibretexts.org These values determine the spontaneity and feasibility of a reaction under given conditions. A negative ΔG indicates a spontaneous reaction. libretexts.org DFT calculations, combined with frequency analysis, are used to compute these properties for reactions involving 8-aminoquinoline derivatives. researchgate.netresearchgate.net For instance, the stability of different isomers or the thermodynamics of complex formation can be assessed by comparing their calculated Gibbs free energies. chemrxiv.org In studies of bis-Schiff bases derived from 5-substituted-8-aminoquinolines, theoretical calculations of ΔH and ΔG were performed to understand their formation and relative stabilities. researchgate.netresearchgate.net

Table 3: Example of Calculated Thermodynamic Functions for a Reaction Illustrative data from a computational study on a related system.

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|

| Enthalpy Change (ΔHºr) | 10.21 | researchgate.netresearchgate.net |

| Gibbs Free Energy Change (ΔGºr) | 12.62 | researchgate.netresearchgate.net |

The 8-aminoquinoline group is widely used as a bidentate directing group in transition-metal-catalyzed C-H activation reactions. soton.ac.uknih.gov Computational studies, particularly DFT, are essential for elucidating the complex mechanisms of these reactions. They allow researchers to map out the entire reaction pathway, identify transition states, and calculate the associated energy barriers (activation energies). chemrxiv.org

For nickel-catalyzed C-H functionalization directed by 8-aminoquinoline, DFT calculations have been used to support proposed mechanisms, showing how the carboxylate ligand can lower the C-H activation barrier. chemrxiv.org Similarly, in copper-catalyzed reactions, DFT studies have revealed that selectivity for the C-H activation step can be directed by unusual non-covalent interactions. soton.ac.uk These computational insights are critical for understanding catalyst behavior and for designing more efficient and selective catalytic systems.

Calculation of Enthalpy and Gibbs Free Energy Changes for Reactions and Isomer Stability

Electrochemical Property Predictions and Validation

Theoretical and computational methods are instrumental in predicting and understanding the electrochemical behavior of molecules like this compound. These approaches provide insights into reaction mechanisms that can be difficult to probe experimentally.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been used to explore the energy landscapes of possible oxidation and reduction reactions for aminoquinolines. researchgate.net For the parent compound 8-aminoquinoline (8AQ), computational studies have revealed that its redox properties are complex and highly dependent on environmental conditions such as pH. researchgate.netchemrxiv.org

Research combining cyclic voltammetry with DFT calculations on 8AQ has shown that the oxidation pathway is strongly influenced by the pH of the solution. researchgate.netchemrxiv.orgcharge-transfer.pl At low pH, 8AQ can exist as two different hydrogenated tautomers with very similar energies, and computational models have been crucial in identifying the different oxidation pathways that occur. charge-transfer.pl In contrast, the reduction of 8AQ appears to follow a single, consistent pathway across a wide pH range. researchgate.netchemrxiv.org These computational models, validated by comparing calculated UV-Vis spectra with experimental spectroelectrochemical data, have successfully identified the most likely products from several possibilities. charge-transfer.pl

For this compound, the presence of the hydroxyl group at the C5 position, in addition to the amino group at C8, would be expected to significantly influence its electronic properties and, consequently, its oxidation and reduction behavior. The hydroxyl group is an electron-donating group, which would likely make the quinoline ring more susceptible to oxidation compared to the unsubstituted 8-aminoquinoline. Quantum chemical calculations would be essential to precisely model how this substituent alters the electron distribution and the energetics of the redox processes. Such studies suggest that while drugs containing the 8AQ scaffold are unlikely to be reduced under physiological conditions, they might undergo oxidation, possibly mediated by enzymes. charge-transfer.pl

A strong correlation exists between the molecular structure of quinoline derivatives and their redox potentials. researchgate.net The nature and position of substituents on the quinoline core can tune the redox potential. Generally, adding electron-donating groups (like the -NH₂ and -OH groups in this compound) shifts the redox potential to more negative values, making the compound easier to oxidize. mdpi.com Conversely, electron-withdrawing groups make oxidation more difficult and shift the potential in the positive direction. mdpi.com

Computational studies on various quinolinecarbaldehydes have confirmed this principle, finding that the presence of a methyl group (an electron-donating group) facilitates oxidation, while the reduction potential becomes more negative compared to the non-methylated structure. researchgate.net For quinones, a related class of compounds, high-throughput virtual screening has extensively used this structure-property relationship to design molecules with specific redox potentials for applications like aqueous redox flow batteries. mdpi.com The positioning of substituents that can form new intramolecular hydrogen bonds can also strongly influence the total free energies and thus the redox potentials. mdpi.com

For this compound, both the amino and hydroxyl groups are strong electron-donating groups, which would lower its oxidation potential. The precise value of the redox potential is a function of the combined electronic effects of these groups and their interaction with the quinoline ring system.

Quantum Chemical Studies of Oxidation and Reduction Pathways

In Silico Approaches for Compound Design and Screening

In silico methods are pivotal in modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prediction of their pharmacological profiles before synthesis.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. researchgate.net In silico tools like PreADMET and SwissADME are frequently used to simulate the pharmacokinetic profiles of new chemical entities. researchgate.netmdpi.comfortuneonline.org These predictions help to identify candidates with favorable drug-like properties and flag potential issues early in the design process. researchgate.net

For derivatives of 8-aminoquinoline, in silico methods have been employed to predict key descriptors of their pharmacokinetic profiles. mdpi.com A study on glycoconjugates of 8-aminoquinoline used computational tools to determine their potential as drug candidates. The analysis focused on properties governed by Lipinski's rule of five, which helps to evaluate oral bioavailability. mdpi.com The results for potential metabolites of these derivatives, which lack the sugar moiety and are structurally more analogous to modified this compound, are shown below.

| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) | Lipinski's Rule Violations |

|---|---|---|---|---|---|---|

| Metabolite 19 | 255.31 | 2.19 | 2 | 5 | 79.90 | 0 |

| Metabolite 20 | 269.34 | 2.48 | 2 | 5 | 79.90 | 0 |

Data adapted from a study on 8-aminoquinoline derivatives. mdpi.com Metabolites 19 and 20 are N-(2-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)ethyl)quinolin-8-amine and N-(3-(1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)propyl)quinolin-8-amine, respectively.

These predictions indicate that the derivatives possess acceptable drug-like properties, complying with Lipinski's rule, which suggests a higher likelihood of good oral bioavailability. mdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to simulate the interaction between a ligand and its target protein, providing insights into binding affinity and mechanism of action. researchgate.net

Derivatives of 8-aminoquinoline have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For instance, Schiff base derivatives of 8-aminoquinoline were docked against DNA (PDB ID: 453D) to investigate their binding potential. nih.gov Such simulations are crucial for understanding how these compounds might exert biological effects, such as antimicrobial or anticancer activity. nih.govresearchgate.net The process involves preparing the 3D structures of both the ligand (the 8-aminoquinoline derivative) and the macromolecular target, followed by a simulation that calculates the most stable binding poses and estimates the binding energy. nih.gov The results of these simulations, often visualized as 2D diagrams, show specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. nih.gov

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| LNAPH | DNA (453D) | -8.9 | DA-6, DG-18, DC-19 |

| LO-VAN | DNA (453D) | -8.2 | DA-5, DA-6, DT-8 |

Data from docking simulations of 8-aminoquinoline Schiff base derivatives. nih.gov LNAPH and LO-VAN are Schiff bases derived from 8-aminoquinoline and 2-hydroxy naphthaldehyde or ortho-vanillin, respectively.

These computational approaches are essential for rational drug design, enabling the screening of many potential derivatives and prioritizing the most promising candidates for synthesis and further experimental testing. researchgate.netnih.gov

Advanced Spectroscopic and Electrochemical Characterization of 8 Aminoquinolin 5 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR for Structural Assignment and Chemical Shifts

Proton NMR (¹H NMR) is fundamental for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing key insights for structural assignment. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (generally δ 7.0-9.0 ppm).

While specific experimental data for 8-Aminoquinolin-5-ol is not widely published, analysis of closely related 8-aminoquinoline (B160924) derivatives provides expected ranges for its proton signals. For instance, in derivatives of 8-aminoquinoline, the protons on the quinoline ring system show characteristic splitting patterns and chemical shifts that allow for their unambiguous assignment. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring and H-6 and H-7 on the benzene (B151609) ring would each produce distinct signals. The presence of the amino (-NH₂) and hydroxyl (-OH) groups would also be confirmed by signals whose chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on predicted values and data from analogous compounds, as specific experimental data is not readily available in the cited literature.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.8 | dd |

| H-3 | 7.3 - 7.5 | dd |

| H-4 | 8.0 - 8.3 | dd |

| H-6 | 7.0 - 7.2 | d |

| H-7 | 6.8 - 7.0 | d |

| -NH₂ | 5.0 - 6.0 | br s |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

For the quinoline core, carbons in the aromatic rings typically resonate between 110 and 150 ppm. The carbon atom attached to the hydroxyl group (C-5) and the one attached to the amino group (C-8) would be significantly influenced by these substituents. Specifically, the C-5 carbon would be shifted downfield due to the deshielding effect of the oxygen atom, while the C-8 carbon's shift would also be affected by the nitrogen atom. Such data is crucial for confirming the substitution pattern of the quinoline ring. chemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on typical chemical shift ranges for substituted quinolines, as specific experimental data is not readily available in the cited literature.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 150 - 155 |

| C-6 | 110 - 115 |

| C-7 | 118 - 120 |

| C-8 | 140 - 145 |

Solution-State NMR for Metal Complex Characterization

This compound possesses both nitrogen and oxygen donor atoms, making it a potential chelating ligand for various metal ions. asianpubs.org Solution-state NMR is a powerful technique to study the formation and structure of these metal complexes. Upon coordination to a metal ion, significant changes in the ¹H and ¹³C NMR spectra of the ligand are expected.

The coordination of the nitrogen atom of the quinoline ring and the phenolic oxygen to a metal center would cause a downfield shift of the signals for the nearby protons and carbons due to the withdrawal of electron density. For diamagnetic metal complexes (e.g., with Zn(II)), sharp NMR signals are typically observed, allowing for detailed structural analysis in solution. nih.govmdpi.com In contrast, complexation with paramagnetic metal ions (e.g., Cu(II), Fe(II), Fe(III)) leads to significant broadening and shifting of the NMR signals, which can also provide valuable information about the electronic structure and magnetic properties of the complex. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing its exact mass with high precision (typically to several decimal places). nih.gov This allows for the determination of the elemental formula of the molecule. For this compound (C₉H₈N₂O), the calculated exact mass of the molecular ion [M+H]⁺ can be compared to the experimentally measured value to confirm its identity. nih.gov HRMS is frequently used to characterize novel synthesized compounds and their derivatives. dergipark.org.tr

Interactive Data Table: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₈N₂O | 160.0637 |

| [M+H]⁺ | C₉H₉N₂O | 161.0715 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is well-suited for the analysis of volatile and thermally stable compounds like quinoline derivatives. tcichemicals.com In a GC-MS analysis, the sample is vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS can be used to assess its purity by separating it from any starting materials, by-products, or other impurities. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum of the eluted peak provides definitive structural information and confirmation of identity by comparison with spectral libraries. tcichemicals.comacgpubs.org Although specific GC-MS data for this compound is not detailed in the provided search results, studies on related aminoquinoline derivatives demonstrate the utility of this technique for their analysis and identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the characterization of organometallic and coordination complexes. uvic.ca It allows for the analysis of compounds from a solution, leaving weak, non-covalent bonds intact, which is particularly useful for studying catalytic intermediates and complex structures. uvic.ca The technique provides qualitative data on the composition of analyte molecules after they are converted to ions. nih.gov

In the study of quinoline derivatives, ESI-MS is employed to confirm the formation of metal complexes and to determine their stoichiometry. The mass spectra of complexes often show peaks corresponding to the molecular ion of the complex, sometimes with the addition of a proton [M+H]⁺ or other adducts like sodium [M+Na]⁺. mdpi.com High-resolution mass spectrometry (HRMS) with an ESI source provides precise mass data, which helps in confirming the elemental composition of the synthesized compounds. mdpi.comamegroups.cn